molecular formula C17H16N2O5 B109933 ((2S,5R)-5-(5-Methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,5-dihydrofuran-2-yl)methyl benzoate CAS No. 122567-97-9

((2S,5R)-5-(5-Methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,5-dihydrofuran-2-yl)methyl benzoate

Cat. No. B109933
M. Wt: 328.32 g/mol
InChI Key: BKZQWZPYZIYYAQ-UONOGXRCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

((2S,5R)-5-(5-Methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,5-dihydrofuran-2-yl)methyl benzoate, also known as ((2S,5R)-5-(5-Methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,5-dihydrofuran-2-yl)methyl benzoate, is a useful research compound. Its molecular formula is C17H16N2O5 and its molecular weight is 328.32 g/mol. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Bioactive Precursor Role

Methyl-2-formyl benzoate is identified as a bioactive precursor in organic synthesis, possessing a variety of pharmacological activities including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. As an active scaffold, it serves as an excellent precursor for the search for new bioactive molecules, demonstrating the versatility of similar structures in drug development (Farooq & Ngaini, 2019).

Importance in Medicinal Chemistry

The review on furanyl- or thienyl-substituted nucleobases and nucleosides highlights the significance of such compounds in medicinal chemistry. They serve as key structural units in bioactive molecules, demonstrating the impact of heteroaryl substituents in the medicinal chemistry of purine and pyrimidine nucleobases and nucleosides. This underscores the potential therapeutic applications, including antiviral, antitumor, and antimicrobial activities, of compounds with similar structural features (Ostrowski, 2022).

Hybrid Catalysts in Pharmaceutical Synthesis

The use of hybrid catalysts for the synthesis of pyranopyrimidine scaffolds reveals the importance of such compounds in the pharmaceutical industry. These scaffolds are crucial for developing compounds with broad bioavailability and synthetic applications, highlighting the role of innovative catalysts in advancing medicinal chemistry (Parmar, Vala, & Patel, 2023).

properties

IUPAC Name

[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c1-11-9-19(17(22)18-15(11)20)14-8-7-13(24-14)10-23-16(21)12-5-3-2-4-6-12/h2-9,13-14H,10H2,1H3,(H,18,20,22)/t13-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKZQWZPYZIYYAQ-UONOGXRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C=CC(O2)COC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)COC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20153648
Record name Thymidine, 2',3'-didehydro-3'-deoxy-, 5'-benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20153648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((2S,5R)-5-(5-Methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,5-dihydrofuran-2-yl)methyl benzoate

CAS RN

122567-97-9
Record name Thymidine, 2',3'-didehydro-3'-deoxy-, 5'-benzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122567979
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thymidine, 2',3'-didehydro-3'-deoxy-, 5'-benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20153648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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